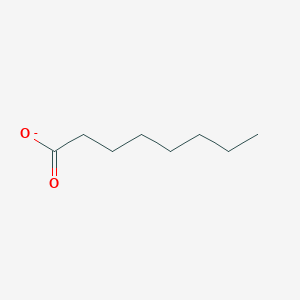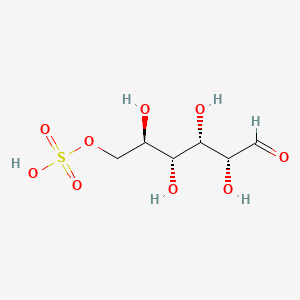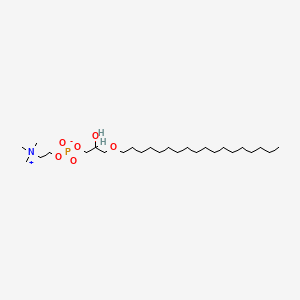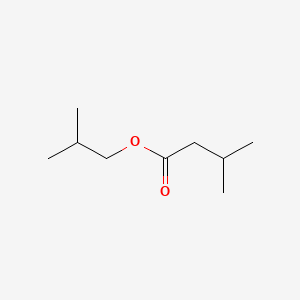
Alectinib
Übersicht
Beschreibung
Alectinib ist ein orales Medikament der zweiten Generation, das selektiv die Aktivität der Anaplastischen Lymphom-Kinase-Tyrosinkinase hemmt. Es wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt, der das Fusionsprotein Anaplastisches Lymphom-Kinase-Seeigel-Mikrotubuli-assoziiertes Protein-ähnliches 4 exprimiert, das die Proliferation von nicht-kleinzelligen Lungenkrebszellen verursacht . This compound wurde von Chugai Pharmaceutical Co. in Japan entwickelt, das zur Hoffmann-La Roche-Gruppe gehört .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Kondensation, Hydrolyse und Cyclisierung beinhalten. Eine Methode beinhaltet die Kondensation von 6-Cyano-1H-indol-3-carboxylat mit 4-Ethyl-3-(4-Morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzylalkohol, gefolgt von Hydrolyse und Cyclisierung zur Bildung von this compound . Eine andere Methode beinhaltet die Borierung von 6-Brom-7-methoxy-3,4-dihydro-2-naphthalenon mit n-Butyllithium und einem organischen Borreagenz, gefolgt von katalytischer Kupplung, Hydrolyse, Veresterung und Substitutionsreaktionen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst skalierbare und umweltfreundliche Verfahren. Die verwendeten Rohstoffe sind leicht verfügbar und das Verfahren ist so konzipiert, dass es wirtschaftlich und für die großtechnische Produktion geeignet ist .
Chemische Reaktionsanalyse
Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es unter sauren Bedingungen stabil ist, aber bei niedrigem pH-Wert und hohen Temperaturen zerfällt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind n-Butyllithium, organische Borreagenzien, Bromwasserstoffsäure, Trifluormethylsulfonsäureanhydrid und Iodmethan . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Stabilität und Reinheit des Endprodukts zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst zusammen mit seinem aktiven Metaboliten M4, der durch Cytochrom P450 3A4 weiter metabolisiert wird .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es als zielgerichtete Therapie für Anaplastisches Lymphom-Kinase-positiven nicht-kleinzelligen Lungenkrebs eingesetzt . Es hat in klinischen Studien eine signifikante Wirksamkeit gezeigt und die krankheitsfreien Überlebensraten verbessert und das Risiko eines Krankheitsrezidivs verringert . In der Biologie wird this compound verwendet, um die Mechanismen der Anaplastischen Lymphom-Kinase-Hemmung und deren Auswirkungen auf die Lebensfähigkeit von Krebszellen zu untersuchen . In der Chemie dient es als Modellverbindung für die Untersuchung der Synthese und Stabilität von Tyrosinkinase-Inhibitoren .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Aktivität der Anaplastischen Lymphom-Kinase-Tyrosinkinase. Diese Hemmung verhindert die Phosphorylierung und anschließende Aktivierung von Signaltransduktoren und Aktivatoren der Transkription 3 und Proteinkinase B, was zu einer verringerten Lebensfähigkeit von Tumorzellen führt . This compound zielt auch auf das während der Transfektion umgeordnete Protein ab, was zu seinen krebshemmenden Wirkungen beiträgt .
Wissenschaftliche Forschungsanwendungen
Alectinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for anaplastic lymphoma kinase-positive non-small cell lung cancer . It has shown significant efficacy in clinical trials, improving disease-free survival rates and reducing the risk of disease recurrence . In biology, this compound is used to study the mechanisms of anaplastic lymphoma kinase inhibition and its effects on cancer cell viability . In chemistry, it serves as a model compound for studying the synthesis and stability of tyrosine kinase inhibitors .
Wirkmechanismus
Alectinib exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase tyrosine kinase. This inhibition prevents the phosphorylation and subsequent downstream activation of signal transducer and activator of transcription 3 and protein kinase B, resulting in reduced tumor cell viability . This compound also targets the rearranged during transfection protein, further contributing to its anticancer effects .
Safety and Hazards
Alectinib may cause liver injury, interstitial lung disease (ILD)/pneumonitis, renal impairment, and bradycardia . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alectinib can be synthesized through a series of chemical reactions involving condensation, hydrolysis, and cyclization. One method involves the condensation of 6-cyano-1H-indole-3-carboxylate with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol, followed by hydrolysis and cyclization to form this compound . Another method includes borating 6-bromo-7-methoxy-3,4-dihydro-2-naphthalenone with n-butyl lithium and an organic boron reagent, followed by catalytic coupling, hydrolysis, esterification, and substitution reactions .
Industrial Production Methods: The industrial production of this compound involves scalable and environmentally friendly processes. The raw materials used are easily available, and the process is designed to be economical and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Alectinib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be stable under acidic conditions but degrades at low pH levels and high temperatures .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include n-butyl lithium, organic boron reagents, hydrobromic acid, trifluoromethanesulfonic anhydride, and iodomethane . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and purity of the final product .
Major Products Formed: The major product formed from these reactions is this compound itself, along with its active metabolite M4, which is further metabolized by cytochrome P450 3A4 .
Vergleich Mit ähnlichen Verbindungen
Alectinib wird häufig mit anderen Anaplastischen Lymphom-Kinase-Inhibitoren wie Crizotinib, Brigatinib, Ceritinib, Ensartinib und Lorlatinib verglichen. Unter diesen hat this compound ein überlegenes Wirksamkeits- und Sicherheitsprofil gezeigt, insbesondere bei der Erstlinientherapie von Anaplastisches Lymphom-Kinase-positivem nicht-kleinzelligem Lungenkrebs . Es hat eine bessere Penetration der Blut-Hirn-Schranke im Vergleich zu Crizotinib und gilt als die sicherste Option für Patienten, die gegen Crizotinib resistent sind . Brigatinib und Lorlatinib zeigen auch eine hohe Wirksamkeit, haben aber im Vergleich zu this compound schlechtere Sicherheitsprofile .
Schlussfolgerung
This compound ist ein hochwirksamer und selektiver Anaplastischer Lymphom-Kinase-Inhibitor mit bedeutenden Anwendungen bei der Behandlung von nicht-kleinzelligem Lungenkrebs. Seine einzigartigen chemischen Eigenschaften, Stabilität und Wirksamkeit machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der klinischen Praxis.
Eigenschaften
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFLJKFZUIJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154840 | |
| Record name | Alectinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK. | |
| Record name | Alectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11363 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1256580-46-7 | |
| Record name | Alectinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alectinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11363 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alectinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)



